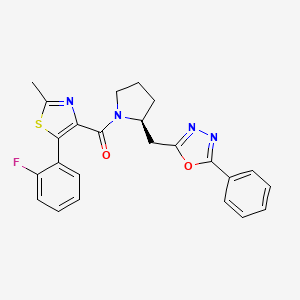

(S)-(5-(2-Fluorophenyl)-2-methylthiazol-4-yl)(2-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidin-1-yl)methanone

Overview

Description

SB-674042 is a potent and selective non-peptide orexin 1 receptor (OX1R) antagonist (Kd = 5.03 and 3.76 nM in whole cell binding and membrane-based assays, respectively). In calcium mobilization studies, it was >100-fold selective for OX1 over OX2 and did not show significant affinity for serotonergic, dopaminergic, adrenergic, or purinergic receptors at concentrations up to 10 µM.

SB-674042 is potent and selective OX1R antagonist. SB-674042 binds with high affinity to OX1R and mediates intracellular calcium flux in OX1R-expressing cells.

Scientific Research Applications

Anticonvulsant and Neurotoxicity Research

A study by Malik and Khan (2014) demonstrated the synthesis of various (5-amino-3-substituted-1, 2, 4-triazin-6-yl) (2-(6-halo-substituted benzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone derivatives. One of these derivatives showed significant anticonvulsant activities, surpassing the protective index of the reference drug phenytoin, hinting at its potential in epilepsy treatment and neuroprotective research (Malik & Khan, 2014).

Molecular Structure and Physicochemical Properties

Huang et al. (2021) researched boric acid ester intermediates with benzene rings, including compounds similar to the requested chemical. They conducted a crystallographic and conformational analysis using X-ray diffraction and density functional theory (DFT), revealing insights into the molecular structures and physicochemical properties of these compounds (Huang et al., 2021).

Solution Formulation for Poorly Water-Soluble Compounds

Burton et al. (2012) investigated the development of a suitable formulation for early toxicology and clinical studies of a compound structurally similar to the requested chemical. They focused on nonaqueous solution formulations to prevent or delay precipitation, which is crucial for achieving in vivo blood levels for successful evaluation of poorly soluble compounds (Burton et al., 2012).

Synthesis of Novel Derivatives for Drug Discovery

Pandya et al. (2019) synthesized a library of compounds from a base structure similar to the requested chemical. They investigated the in vitro antibacterial and antifungal activities, as well as in-silico ADME prediction properties, highlighting the potential of these compounds in drug discovery (Pandya et al., 2019).

Electrophysiological Characterization in Neuropharmacology

Malherbe et al. (2009) focused on the biochemical and electrophysiological characterization of almorexant, a compound similar to the requested chemical, particularly its binding kinetics and antagonist activities at certain receptors. Their research provides valuable insights into the neuropharmacological implications of such compounds (Malherbe et al., 2009).

Mechanism of Action

Target of Action

SB-674042 is a potent and selective non-peptide antagonist for the orexin OX1 receptor . The OX1 receptor is a G-protein coupled receptor involved in the regulation of feeding behavior, wakefulness, and energy homeostasis .

Mode of Action

SB-674042 binds with high affinity to the OX1 receptor, exhibiting 100-fold selectivity for OX1 over OX2 receptors . It mediates intracellular calcium flux in OX1 receptor-expressing cells . This compound has no effect at serotonergic, dopaminergic, adrenergic, or purinergic receptors .

Biochemical Pathways

The binding of SB-674042 to the OX1 receptor leads to a decrease in the potency of the CB1 receptor agonist to phosphorylate ERK1/2 in cells co-expressing the orexin-1 and CB1 receptors . Additionally, SB-674042 eradicates the increase in mTOR phosphorylation in response to Orexin-A in INS-1 cells, indicating that the activation of the mTOR pathway induced by orexin-A was dependent on the activated OX1 receptor .

Pharmacokinetics

It is soluble in dmso, which suggests it could be administered in a suitable solvent for in vivo studies .

Result of Action

In vitro, SB-674042 has been shown to decrease the phosphorylation level of mTOR induced by Orexin-A in INS-1 cells . In vivo, it reduces contextual and cues fear freezing responses in mice .

properties

IUPAC Name |

[5-(2-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]-[(2S)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN4O2S/c1-15-26-21(22(32-15)18-11-5-6-12-19(18)25)24(30)29-13-7-10-17(29)14-20-27-28-23(31-20)16-8-3-2-4-9-16/h2-6,8-9,11-12,17H,7,10,13-14H2,1H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBZWVLPALMACV-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C2=CC=CC=C2F)C(=O)N3CCCC3CC4=NN=C(O4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=C(S1)C2=CC=CC=C2F)C(=O)N3CCC[C@H]3CC4=NN=C(O4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436738 | |

| Record name | SB-674042 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

483313-22-0 | |

| Record name | SB-674042 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 483313-22-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

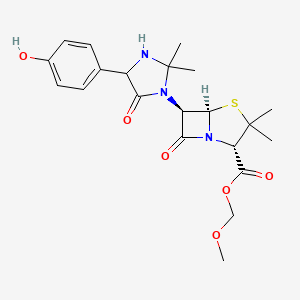

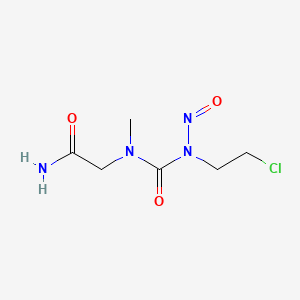

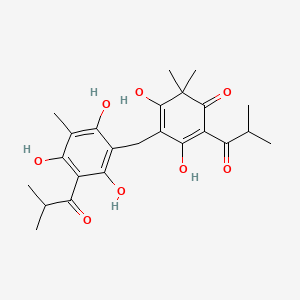

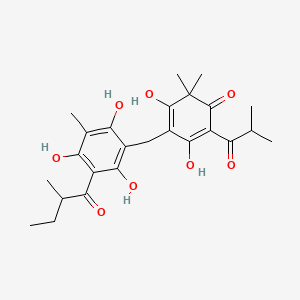

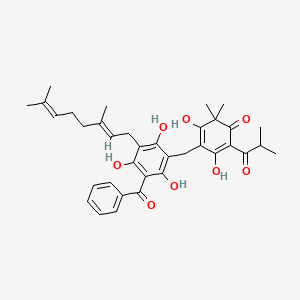

Feasible Synthetic Routes

Q & A

A: SB-674042 acts as a selective antagonist of the orexin 1 receptor (OX1R) [, , , , ]. Orexins, neuropeptides that regulate sleep-wake cycles and feeding behavior, exert their effects by binding to two G protein-coupled receptors: OX1R and OX2R. By blocking OX1R, SB-674042 prevents orexin-induced signaling cascades. For instance, in rat insulinoma cells, SB-674042 was shown to inhibit orexin-A-induced insulin secretion, suggesting the involvement of OX1R in this pathway [].

ANone: While the provided abstracts don't explicitly state the molecular formula and weight of SB-674042, they do describe its chemical structure as 1-(5-(2-Fluorophenyl)-2-methylthiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-yl)methyl)pyrrolidin-1-yl)methanone. Based on this information, the molecular formula can be deduced as C24H21FN4O2S, and the molecular weight is calculated to be 448.5 g/mol.

A: Research indicates that when OX1R and cannabinoid CB1 receptor are co-expressed, they can form heterodimers/oligomers []. Interestingly, SB-674042, despite having no affinity for CB1R, can indirectly modulate its function by influencing the heterodimer. Specifically, SB-674042 treatment leads to the re-localization of both OX1R and CB1R to the cell surface, impacting downstream signaling pathways []. This highlights a novel pharmacological paradigm where a ligand can indirectly modulate a receptor it doesn't directly bind to by influencing heterodimerization.

A: Molecular dynamics (MD) simulations and homology modeling have been instrumental in understanding the binding of SB-674042 to OX1R and its selectivity over OX2R []. These studies have helped identify key amino acid residues involved in ligand binding and highlighted the role of conformational differences between OX1R and OX2R in determining ligand selectivity [].

A: Yes, research has investigated the SAR of SB-674042 and related compounds []. Modifications to the core structure, particularly around the thiazole and oxadiazole rings, have been shown to significantly impact binding affinity and selectivity for OX1R versus OX2R [].

A: SB-674042 has been widely used as a selective OX1R antagonist in preclinical studies to investigate the role of OX1R in various physiological processes. For instance, in electrophysiological studies on rat ventral tegmental area (VTA) dopaminergic neurons, SB-674042 was able to partially antagonize the effects of orexin-A, suggesting the involvement of OX1R in modulating the activity of these neurons [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.